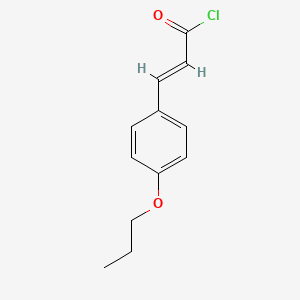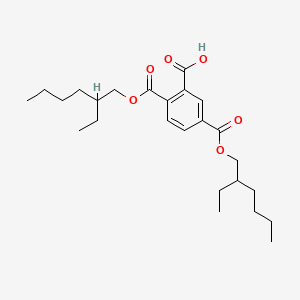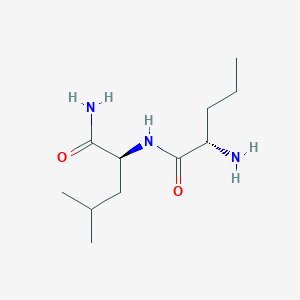
2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo- typically involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by iodination. The reaction conditions often include:
Cyclization: o-Phenylenediamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form benzimidazole-2-thione.
Iodination: The benzimidazole-2-thione is then treated with iodine or an iodine-containing reagent to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo- can be compared with other benzimidazole derivatives:
2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-: Similar structure but with a methyl group instead of iodine, leading to different reactivity and applications.
2-Mercaptobenzimidazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Benzimidazole: The parent compound without any substituents, used as a basic scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H5IN2S |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
6-iodo-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
Clé InChI |
ZYFWZMSLYVHLAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=S)NC2=CC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)

![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)





![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
